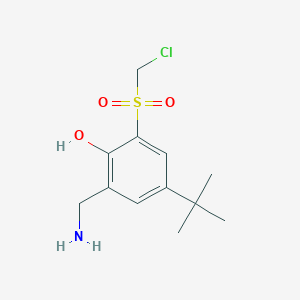![molecular formula C15H27NO11 B13406208 Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is a complex carbohydrate derivative. This compound is part of the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is often used in biochemical research due to its unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside typically involves the glycosylation of methyl alpha-D-galactopyranoside with 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve similar glycosylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Cleaved sugar derivatives.
Reduction: Reduced sugar alcohols.
Substitution: Modified glycosides with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Employed in studies of glycoproteins and glycolipids, as it mimics natural glycan structures.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of complex carbohydrates and as a standard in analytical methods.
Mecanismo De Acción
The mechanism of action of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which cleave the glycosidic bond, releasing the sugar moieties. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Methyl 2-(acetylamino)-2-deoxy-3-O-acetyl-alpha-D-glucopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-beta-D-galactopyranoside
Uniqueness
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylamino and deoxy groups. These structural features confer distinct biochemical properties, making it valuable for specific research applications and differentiating it from other glycosides.
Propiedades
Fórmula molecular |
C15H27NO11 |
|---|---|
Peso molecular |
397.37 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14+,15?/m1/s1 |
Clave InChI |
USJPBCYUZSGJII-KAKDHAIHSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)OC)CO)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)



![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)


![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)




